molecular formula C26H28FeNP B1339741 (R)-(-)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine CAS No. 55700-44-2

(R)-(-)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine

Cat. No.: B1339741
CAS No.: 55700-44-2
M. Wt: 441.3 g/mol
InChI Key: RCAFPSZHKFOLEE-UHFFFAOYSA-N
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Description

®-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine is an organophosphorus compound that features a ferrocene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine typically involves the reaction of ferrocene derivatives with phosphine ligands. One common method includes the reaction of 1,1’-bis(diphenylphosphino)ferrocene with N,N-dimethylamine under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other industrial-scale equipment may be employed to optimize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents such as lithium aluminum hydride for reduction reactions. Transition metal catalysts are often employed in substitution reactions to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce various reduced forms of the original compound .

Scientific Research Applications

Chemistry

In chemistry, ®-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with various transition metals, which can be utilized in catalysis and other chemical processes .

Biology and Medicine

Industry

In industry, the compound’s stability and reactivity make it a valuable component in the development of new materials and catalysts. Its use in industrial catalysis can lead to more efficient and sustainable chemical processes .

Mechanism of Action

The mechanism by which ®-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine exerts its effects is primarily through its ability to act as a ligand. It can coordinate with metal centers, influencing their reactivity and stability. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine is unique due to its specific combination of a ferrocene backbone and a phosphine ligand with N,N-dimethylamine. This unique structure imparts distinct reactivity and stability characteristics, making it valuable in various applications .

Properties

CAS No.

55700-44-2

Molecular Formula

C26H28FeNP

Molecular Weight

441.3 g/mol

InChI

InChI=1S/C21H23NP.C5H5.Fe/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;/h4-17H,1-3H3;1-5H;

InChI Key

RCAFPSZHKFOLEE-UHFFFAOYSA-N

Isomeric SMILES

C[C@H]([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.[CH]1[CH][CH][CH][CH]1.[Fe]

SMILES

CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Canonical SMILES

CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-(-)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine
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(R)-(-)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine
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(R)-(-)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine
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(R)-(-)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine
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Q & A

Q1: How does (R)-(S)-PPFA contribute to asymmetric synthesis in palladium-catalyzed cross-coupling reactions?

A1: (R)-(S)-PPFA acts as a chiral ligand, coordinating to the palladium metal center. [, ] This coordination creates a chiral environment around the palladium catalyst. When an organometallic reagent, such as an organozinc or organotitanium reagent, reacts with an aryl halide or triflate in the presence of the chiral palladium catalyst, the chiral environment influences the stereochemical outcome of the reaction. This influence leads to the preferential formation of one enantiomer over the other, resulting in asymmetric synthesis. [, ]

Q2: What types of organometallic reagents have been successfully employed in cross-coupling reactions using (R)-(S)-PPFA as a chiral ligand?

A2: The research demonstrates the successful utilization of organozinc and organotitanium reagents in cross-coupling reactions catalyzed by palladium complexes containing (R)-(S)-PPFA. Specifically, organozinc reagents derived from secondary alkyl Grignard reagents and organotitanium reagents like methyltitanium triisopropoxide and phenyltitanium triisopropoxide have proven effective in these reactions. [, ]

Q3: What are the advantages of using (R)-(S)-PPFA as a chiral ligand in asymmetric catalysis compared to other chiral ligands?

A3: While the provided research doesn't directly compare (R)-(S)-PPFA to other chiral ligands, it highlights its effectiveness in facilitating high enantiomeric excesses in cross-coupling reactions. [, ] Further research would be needed to provide a comprehensive comparison of (R)-(S)-PPFA's advantages and disadvantages over other chiral ligands in various catalytic applications.

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